molecular formula C26H34O11 B7982115 Icariside E5

Icariside E5

Cat. No.: B7982115
M. Wt: 522.5 g/mol
InChI Key: UFFRBCKYXMEITK-RUBGFCLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icariside E5 is a naturally occurring flavonoid compound derived from the traditional Chinese medicinal herb Epimedium. It is known for its diverse biological and pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icariside E5 typically involves the extraction of its precursor compounds from the Epimedium plant, followed by chemical modifications. One common method includes the hydrolysis of icariin, a major bioactive component of Epimedium, to produce this compound. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) enhances the efficiency and purity of the final product. These methods are optimized to meet the demands of pharmaceutical and nutraceutical industries.

Chemical Reactions Analysis

Types of Reactions: Icariside E5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The reduction process involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often leading to the formation of new derivatives with altered biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature and solvent conditions.

    Substitution: Reagents like halogens and alkylating agents are employed under specific pH and temperature conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.

Scientific Research Applications

    Chemistry: It serves as a valuable compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: Icariside E5 is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and differentiation.

    Medicine: The compound has shown promise in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders due to its anti-inflammatory and antioxidant properties.

    Industry: this compound is utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.

Mechanism of Action

The mechanism of action of Icariside E5 involves multiple molecular targets and pathways:

    Molecular Targets: this compound interacts with various cellular proteins, including enzymes and receptors, to exert its biological effects.

    Pathways Involved: The compound modulates key signaling pathways such as the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β pathways. These pathways play crucial roles in regulating cell survival, apoptosis, and autophagy.

Comparison with Similar Compounds

    Icariin: A precursor of Icariside E5, known for its similar pharmacological properties.

    Icaritin: Another derivative of icariin with potent anticancer and anti-inflammatory effects.

    Baohuoside I: A related flavonoid compound with comparable biological activities.

Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability compared to its precursor compounds. Its unique chemical structure allows for better interaction with molecular targets, leading to more pronounced therapeutic effects.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O11/c1-34-19-10-15(5-6-18(19)30)8-16(12-28)17-9-14(4-3-7-27)11-20(35-2)25(17)37-26-24(33)23(32)22(31)21(13-29)36-26/h3-6,9-11,16,21-24,26-33H,7-8,12-13H2,1-2H3/b4-3+/t16-,21+,22+,23-,24+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFRBCKYXMEITK-RUBGFCLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)CO)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102711
Record name 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126176-79-2
Record name 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126176-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icariside E5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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